molecular formula C13H16N2O2 B2399324 N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide CAS No. 2411260-90-5

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide

Cat. No. B2399324
CAS RN: 2411260-90-5
M. Wt: 232.283
InChI Key: DKCRIHCRZNLMHJ-UHFFFAOYSA-N
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Description

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide, also known as E-64, is a cysteine protease inhibitor that has been widely used in scientific research. Cysteine proteases are a group of enzymes that play important roles in various biological processes, such as protein degradation, antigen processing, and apoptosis. E-64 has been shown to inhibit the activity of these enzymes and has been used in many studies to investigate their functions and mechanisms.

Mechanism Of Action

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, preventing the enzyme from functioning properly. This mechanism of action has been well-established through various studies, including crystallographic analyses of N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide bound to cysteine proteases.
Biochemical and Physiological Effects
N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has been shown to have various biochemical and physiological effects in different cell types and organisms. It has been used to induce apoptosis in cancer cells, inhibit inflammation in animal models, and modulate autophagy in neuronal cells. N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide in lab experiments is its high specificity for cysteine proteases. It has minimal effects on other types of proteases, making it a valuable tool for studying the functions and mechanisms of cysteine proteases. However, N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has some limitations, including its irreversible binding to the active site of the enzyme, which can make it difficult to study the effects of reversible inhibition. Additionally, N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide can have off-target effects on other cellular processes, such as lysosomal function, which should be taken into consideration when interpreting results.

Future Directions

There are many potential future directions for research on N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide and cysteine proteases. One area of interest is the development of new cysteine protease inhibitors with improved specificity and potency. Another area of interest is the investigation of the roles of cysteine proteases in various disease states, such as cancer, neurodegenerative diseases, and infectious diseases. Additionally, the development of new methods for studying cysteine proteases, such as live-cell imaging and proteomics, may provide new insights into their functions and mechanisms.

Synthesis Methods

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide can be synthesized through a multistep process starting with the reaction of N-ethylaniline with acryloyl chloride to form N-ethylanilinoacryloyl chloride. This intermediate can then be reacted with propionyl chloride to form N-[2-(N-ethylanilino)-2-oxoethyl]propionyl chloride, which can be converted to N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide through a final reaction with sodium methoxide.

Scientific Research Applications

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has been used in a wide range of scientific research, particularly in the fields of biochemistry, cell biology, and pharmacology. It has been used to study the functions and mechanisms of cysteine proteases, including cathepsins, calpains, and caspases. N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide has also been used to investigate the roles of these enzymes in various biological processes, such as autophagy, apoptosis, and inflammation.

properties

IUPAC Name

N-[2-(N-ethylanilino)-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-12(16)14-10-13(17)15(4-2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCRIHCRZNLMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide

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